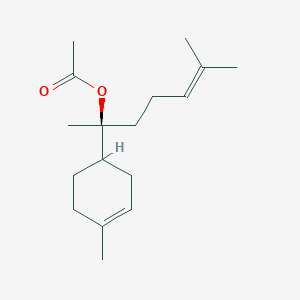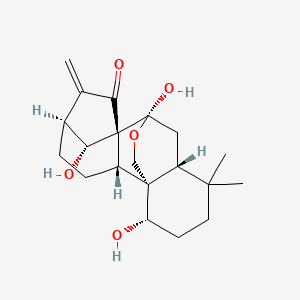
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one is a member of indoles.
Aplicaciones Científicas De Investigación
Multifaceted Applications in Various Fields
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one, a versatile compound, has found applications in diverse fields due to its unique biochemical properties. Its applications span across industries such as textiles, medicine, and cosmetics. In the medical field, it has shown potential as a novel therapeutic drug derived from L-tryptophan, exhibiting anti-cancer and antibiotic actions. Its pharmacological significance is evident from its antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities. This compound's growing popularity in industrial markets highlights its broad range of applications and potential for future development (Ishani, Isita, & T. Vijayakumar, 2021).
Structural Analysis and Derivatives
A series of 3-methylidene-1H-indol-2(3H)-one derivatives, related to the multiple-receptor tyrosine kinase inhibitor sunitinib, have been analyzed. The solid-state structures of these derivatives were determined using single-crystal X-ray diffraction. This analysis provided detailed information about their molecular structures, which is crucial for understanding their interactions and potential applications in medicinal chemistry (J. Spencer et al., 2010).
Anticancer Potential
The compound's effectiveness against cancer has been a significant area of research. One study explored its combination with the histone deacetylase inhibitor suberoylanilide hydroxamic acid on MDA-MB-231 breast cancer cells. The study provided insights into the cellular mechanisms of its cytotoxic effect, including cell cycle perturbation and modulation of autophagy/apoptosis pathways. This research highlights the compound's potential as a drug-like molecule for treating aggressive breast carcinoma (Mariangela Librizzi, J. Spencer, & C. Luparello, 2016).
Crystal Structure Insights
The conformation and crystal structure of dipyrrinones with oxindole components, including derivatives of (3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one, have been studied. These analyses, including 1H-NMR NOE and X-ray crystallography, confirm various molecular configurations and are essential for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (S. Boiadjiev & D. Lightner, 2003).
Propiedades
Fórmula molecular |
C13H10N2O |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-11(8-9-4-3-7-14-9)10-5-1-2-6-12(10)15-13/h1-8,14H,(H,15,16)/b11-8+ |
Clave InChI |
SEZFNTZQMWJIAI-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3)/C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



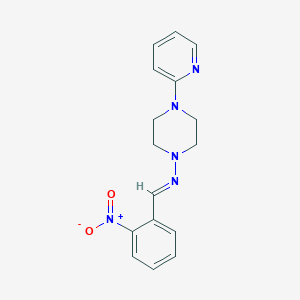
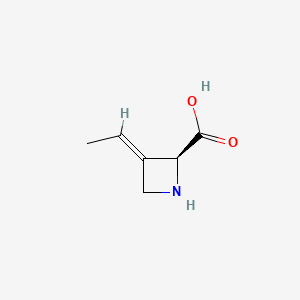
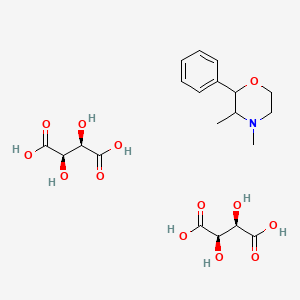
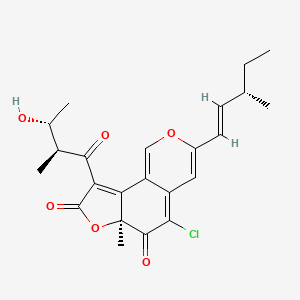

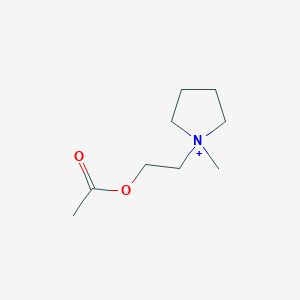

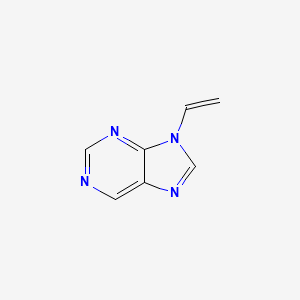

![2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)
![(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1236791.png)
